3-Methoxyphenyl o-acetylsalicylate
Description
3-Methoxyphenyl o-acetylsalicylate is an ester derivative of acetylsalicylic acid (aspirin), where the phenolic hydroxyl group is substituted with a 3-methoxyphenyl moiety. This structural modification is designed to enhance binding interactions with cyclooxygenase (COX) enzymes, particularly targeting the active site residues Arg120 and Tyr385 . The compound was developed through molecular modeling to improve pharmacokinetic properties, such as membrane permeability and metabolic stability, by introducing a non-acidic substituent (3-methoxyphenyl) that may act as a prodrug or reduce gastrointestinal irritation compared to traditional NSAIDs .
Properties
CAS No. |
94159-26-9 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(3-methoxyphenyl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-11(17)20-15-9-4-3-8-14(15)16(18)21-13-7-5-6-12(10-13)19-2/h3-10H,1-2H3 |
InChI Key |
NEPVYKZQDZUSFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl o-acetylsalicylate typically involves the esterification of acetylsalicylic acid with 3-methoxyphenol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Reactants: Acetylsalicylic acid and 3-methoxyphenol.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Anhydrous ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours.
The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxyphenyl o-acetylsalicylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common. Additionally, industrial processes may employ more environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenyl o-acetylsalicylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetylsalicylic acid and 3-methoxyphenol.
Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nitrating agents like nitric acid; halogenating agents like bromine or chlorine.
Major Products
Hydrolysis: Acetylsalicylic acid and 3-methoxyphenol.
Oxidation: Quinone derivatives.
Substitution: Nitrated or halogenated derivatives of 3-Methoxyphenyl o-acetylsalicylate.
Scientific Research Applications
3-Methoxyphenyl o-acetylsalicylate has several applications in scientific research:
Pharmaceuticals: As a derivative of acetylsalicylic acid, it may have potential as an anti-inflammatory or analgesic agent.
Chemical Research: Used as a model compound for studying esterification reactions and the behavior of ester bonds under various conditions.
Biological Studies: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Industrial Applications: Potential use in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Methoxyphenyl o-acetylsalicylate is likely similar to that of acetylsalicylic acid. It may inhibit the cyclooxygenase (COX) enzymes, leading to a reduction in the production of prostaglandins and thromboxanes. This inhibition results in anti-inflammatory, analgesic, and antipyretic effects. The methoxy group may also influence the compound’s pharmacokinetics and pharmacodynamics, potentially altering its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
3-Methoxyphenylacetic Acid
This compound (CAS 1798-09-0) shares the 3-methoxyphenyl moiety but lacks the acetylsalicylate backbone. Key differences include:
The acetylsalicylate group in the target compound confers anti-inflammatory activity, whereas 3-methoxyphenylacetic acid serves primarily as a synthetic intermediate.
Triazolone Derivatives ()
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one exhibits antimicrobial and antitumor activity. While structurally distinct, the 3-methoxyphenyl group may contribute to bioactivity through similar hydrophobic or receptor-binding mechanisms .
Quinoline Derivatives ()
Their mechanisms involve metal chelation, contrasting sharply with the COX-targeted action of the acetylsalicylate derivatives .
Research Findings and Implications
- Substituent Impact : The 3-methoxyphenyl group in the target compound may enhance metabolic stability compared to alkyl chains, as aromatic groups resist β-oxidation .
- Activity Trade-offs : While alkylcarboxylate derivatives show confirmed COX inhibition, the methoxyphenyl analog’s larger size might limit active-site access, necessitating further in vitro validation .
- Synergy with Other Moieties: Combining methoxyphenyl groups with triazolone or quinoline scaffolds (as in and ) could yield multifunctional drugs, though this remains unexplored.
Biological Activity
3-Methoxyphenyl o-acetylsalicylate, also known by its chemical name and CAS number 94159-26-9, is a derivative of salicylic acid and represents a class of compounds with potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Methoxyphenyl o-acetylsalicylate is characterized by the following structural features:
- Functional Groups : The compound contains a methoxy group (-OCH₃), an acetyl group (-COCH₃), and a salicylate moiety.
- Molecular Formula : C₁₈H₁₈O₄
- Molecular Weight : 298.34 g/mol
Antimicrobial Properties
Research indicates that 3-Methoxyphenyl o-acetylsalicylate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial formulations. The compound's mechanism involves disrupting microbial cell membranes, leading to increased permeability and eventual cell death.
Anti-inflammatory Effects
Similar to other salicylate derivatives, this compound may possess anti-inflammatory properties. Studies on related compounds suggest that it could modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
The biological activity of 3-Methoxyphenyl o-acetylsalicylate can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with microbial cell membranes, causing structural damage.
- Enzymatic Inhibition : It may inhibit enzymes involved in microbial metabolism, further enhancing its antimicrobial effects.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that 3-Methoxyphenyl o-acetylsalicylate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics.
- In Vivo Studies : In animal models, administration of the compound resulted in reduced inflammation markers in tissues subjected to inflammatory stimuli. This suggests a potential role in managing inflammatory diseases.
Comparative Analysis
To understand the efficacy of 3-Methoxyphenyl o-acetylsalicylate relative to other compounds, a comparison table is provided below:
| Compound | Antimicrobial Activity | Anti-inflammatory Potential | Notable Features |
|---|---|---|---|
| 3-Methoxyphenyl o-acetylsalicylate | High | Moderate | Methoxy and acetyl groups |
| Aspirin (Acetylsalicylic Acid) | Moderate | High | Well-known anti-inflammatory |
| Salicylic Acid | Low | Moderate | Natural compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
